CDK5 Potency Improvement Over Initial Hit
BML-259 (compound 6 in the Helal SAR series) exhibits a 5-fold improvement in CDK5/p25 inhibitory potency compared to the initial high-throughput screening hit N-(5-isopropyl-thiazol-2-yl)isobutyramide (compound 1), which was the starting point for the chemical series [1]. Both compounds share the identical 5-isopropyl-thiazole core and were tested under identical scintillation proximity assay conditions at the same ATP concentration (12 µM for CDK5/p25), enabling direct comparison [1].
| Evidence Dimension | CDK5/p25 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 64 nM |
| Comparator Or Baseline | Compound 1 (N-(5-isopropyl-thiazol-2-yl)isobutyramide): 321 nM |
| Quantified Difference | 5.0-fold improvement in potency |
| Conditions | Scintillation proximity assay (SPA), CDK5/p25, ATP concentration at Km (12 µM), mean of at least two independent measurements with six-point dose-response curves run in triplicate [1] |
Why This Matters
This quantifies BML-259's position as a meaningfully optimized lead within its own scaffold lineage, justifying its selection over the isobutyramide parent compound for studies requiring sub-100 nM CDK5 engagement.
- [1] Helal CJ, Sanner MA, Cooper CB, Gant T, Adam M, Lucas JC, Kang Z, Kupchinsky S, Ahlijanian MK, Tate B, Menniti FS, Kelly K, Peterson M. Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters. 2004;14(22):5521-5525. doi:10.1016/j.bmcl.2004.09.006 View Source
